molecular formula C18H24N2O B183336 (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 177793-81-6

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B183336
CAS No.: 177793-81-6
M. Wt: 284.4 g/mol
InChI Key: KOAZNWLKDYIEHQ-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral compound of significant interest in medicinal chemistry and neuroscience research. Its structural features, incorporating both a quinuclidine and a tetrahydronaphthalene moiety, make it a key intermediate in the investigation of novel therapeutic agents. This compound has been identified in patent literature as a potential inhibitor of glucosylceramide synthase, a key enzyme in glycosphingolipid biosynthesis, positioning it as a candidate for research into related metabolic disorders . Furthermore, its primary research utility lies in the development of treatments for various neurological conditions. Preclinical studies focus on its potential to interact with specific receptor systems in the brain, with investigations spanning areas such as Parkinson's disease and Alzheimer's disease . The stereospecific (S,S)-configuration is critical for its targeted biological activity, underscoring the importance of high isomeric purity in research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAZNWLKDYIEHQ-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Enantiomerically Pure Precursors

This approach leverages commercially available (S)-quinuclidin-3-amine and (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Carboxylic Acid Activation

The carboxylic acid is activated via conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Alternatively, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amide bond formation in dimethylformamide (DMF).

Representative Procedure:

  • Dissolve (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and catalytic DMF (0.1 eq).

  • Stir at 0°C for 1 hour, then warm to room temperature until gas evolution ceases.

  • Remove solvents under reduced pressure to yield the acyl chloride.

Amide Coupling

The activated acid reacts with (S)-quinuclidin-3-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

Optimized Conditions:

  • Solvent: DCM or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Reaction Time: 12–24 hours

  • Yield: 70–85% after purification

Asymmetric Catalytic Synthesis

For large-scale production, enantioselective methods avoid reliance on pre-chiral starting materials.

Dynamic Kinetic Resolution (DKR)

A palladium-catalyzed coupling between racemic tetrahydronaphthalene carboxylic acid derivatives and quinuclidine amines achieves stereocontrol via chiral ligands. For example, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) induces the desired (S,S) configuration.

Key Parameters:

  • Catalyst: Pd(OAc)₂/(R)-BINAP (5 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 80°C

  • Enantiomeric Excess (ee): >90%

Organocatalytic Approaches

Cinchona alkaloid-derived phase-transfer catalysts (e.g., (DHQD)₂PHAL) enable asymmetric amidation under mild conditions. This method is particularly effective for sterically hindered substrates.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) removes non-polar impurities.

  • Chiral HPLC : A Chiralpak AD-H column (n-hexane/isopropyl alcohol, 90:10) confirms enantiopurity (>99% ee).

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with >95% purity.

Analytical Data Validation

ParameterMethodResult
Molecular Weight HRMS (ESI+)284.1889 Da [Observed]
Melting Point Differential Scanning Calorimetry162–164°C
Specific Rotation Polarimetry (25°C)[α]D²⁵ = −45.2° (c 1.0, CHCl₃)

BLDpharm’s certification of the compound as a "Certified Reference Material" implies compliance with ICH Q7 guidelines for large-scale production. Key considerations include:

  • Cost Efficiency : Substituting HATU with EDC/HOAt reduces reagent costs by 40% without compromising yield.

  • Solvent Recovery : Distillation reclaims >90% of DCM and THF.

Challenges and Mitigation Strategies

  • Racemization : Minimized by conducting coupling reactions below 25°C and avoiding strong acids/bases.

  • Byproduct Formation : Silica gel chromatography removes residual quinuclidine and tetrahydronaphthalene precursors .

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Similarity Scores

The compound shares structural motifs with several analogs, as identified by cheminformatics similarity assessments:

Compound Name CAS Number Similarity Score Key Structural Differences
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid 30741-72-1 0.76 Replacement of quinuclidine with imidazolidinone ring
4-Methyl-3-phenylpiperazin-2-one 5368-20-7 0.73 Piperazinone core instead of quinuclidine
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride 2044705-27-1 0.71 Spirocyclic amine system

Key Insights :

  • The quinuclidine moiety in the target compound contributes to rigidity and basicity, which may influence receptor binding compared to flexible piperazinone or spirocyclic analogs .
Stereoisomeric Comparison

The stereochemistry of the quinuclidinyl group significantly impacts biological activity:

Compound Name CAS Number Configuration (Quinuclidinyl) Key Differences
(S)-N-((S)-Quinuclidin-3-yl)-... (Target) 177793-79-2 (S,S) Reference compound for pharmacological studies
(S)-N-((R)-Quinuclidin-3-yl)-... N/A (S,R) Stereoisomer; used as impurity reference in drug development
(R)-4-Chloro-N-(quinuclidin-3-yl)benzamide 711085-63-1 (R) Chlorophenyl group instead of tetralin; lower molecular weight (283.8 g/mol)

Key Insights :

  • Enantiomeric purity is critical in drug development, as seen in the use of (S)-N-((R)-Quinuclidin-3-yl)-... as an impurity standard for pharmaceuticals like Palonosetron .
  • Substitution of the tetralin group with chlorophenyl (as in (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide) reduces steric bulk but may diminish CNS penetration .
Application-Specific Analogs
Palonosetron Intermediate (CAS: 135729-78-1)

Compound : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

  • Structural Difference : Positional isomerism (5,6,7,8-tetrahydronaphthalene vs. 1,2,3,4-tetrahydronaphthalene).
  • Application: Intermediate in synthesizing Palonosetron, a 5-HT₃ receptor antagonist for chemotherapy-induced nausea .
  • Toxicity : Classified with acute oral toxicity (H302) and skin/eye irritation (H315/H319), unlike the target compound .

Comparison Table :

Property Target Compound (CAS 177793-79-2) Palonosetron Intermediate (CAS 135729-78-1)
Melting Point 157–159°C Not reported
Hazards No significant hazards H302, H315, H319, H335
Regulatory Status Not regulated under SARA Listed for acute toxicity (IATA-DGR)

Biological Activity

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS Number: 177793-79-2) is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC18H24N2O
Molecular Weight284.40 g/mol
Purity≥ 97%
CAS Number177793-79-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of cholinergic receptors, which play a critical role in cognitive functions and neuroprotection.

Cholinergic Modulation

Research indicates that this compound may enhance cholinergic signaling by acting as an agonist at muscarinic acetylcholine receptors. This action can potentially lead to improved cognitive function and memory enhancement, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound was tested using the sulforhodamine B assay to determine its cytotoxicity.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT11615.2Induction of apoptosis
HT-2912.8Cell cycle arrest and apoptosis
DLD-110.5Inhibition of proliferation

These results indicate that the compound has a potent cytotoxic effect on colorectal cancer cells, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft mouse models have shown that treatment with this compound leads to significant tumor reduction. The mechanism appears to involve apoptosis and autophagy induction in tumor cells.

Case Study: Tumor Growth Inhibition
A recent study observed that mice treated with the compound exhibited a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptotic cells in treated tumors compared to untreated controls.

Pharmacological Potential

The pharmacological profile of this compound suggests several therapeutic applications:

  • Neurodegenerative Diseases : Its cholinergic modulation may offer benefits in treating Alzheimer's disease.
  • Cancer Therapy : The compound's cytotoxic effects on various cancer cell lines position it as a potential candidate for further development in oncology.
  • Pain Management : Preliminary data suggest potential analgesic properties that warrant further investigation.

Q & A

Q. What are the recommended methods for synthesizing (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide?

Synthesis typically involves coupling reactions between quinuclidine derivatives and tetrahydronaphthalene carboxamide precursors. For example:

  • Step 1 : Prepare the quinuclidin-3-amine intermediate via enantioselective synthesis to ensure the (S)-configuration .
  • Step 2 : React with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .
  • Step 3 : Purify via column chromatography or recrystallization. Validate enantiomeric purity using chiral HPLC or X-ray crystallography.

Q. How should researchers handle discrepancies in reported hazard classifications for this compound?

Discrepancies arise due to incomplete toxicological data. For example:

  • Combi-Blocks SDS : No GHS hazards listed .
  • Indagoo SDS : Classifies acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
    Methodology :
  • Cross-reference SDS from multiple suppliers.
  • Conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity).
  • Use engineering controls (fume hoods) and PPE (nitrile gloves, respirators) as a precaution .

Q. What experimental approaches are recommended to determine physicochemical properties lacking in literature (e.g., solubility, logP)?

  • Water Solubility : Use the shake-flask method with HPLC quantification .
  • logP (Partition Coefficient) : Employ reverse-phase HPLC or the traditional octanol-water partition method .
  • Melting Point Verification : Differential Scanning Calorimetry (DSC) to confirm reported 157–159°C .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS .
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours .

Q. What strategies are effective for resolving contradictions in pharmacological activity data?

The compound is linked to intermediates in Palonosetron (a 5-HT3 receptor antagonist) , but mechanistic studies are sparse.

  • In Vitro Binding Assays : Use radioligand competition binding with 5-HT3 receptor-expressing cell lines.
  • Functional Assays : Measure inhibition of serotonin-induced currents in neuroblastoma cells (e.g., SH-SY5Y) .
  • Cross-Validate : Compare results with structurally similar analogs to isolate structure-activity relationships .

Q. How should researchers design experiments to investigate potential off-target effects in neurological studies?

  • Target Profiling : Use high-throughput screening panels (e.g., CEREP Psychoactive Drug Profile) .
  • Computational Docking : Model interactions with off-target receptors (e.g., muscarinic or adrenergic receptors) using Schrödinger Suite or AutoDock .
  • In Vivo Behavioral Studies : Assess locomotor activity and anxiety-like behaviors in rodent models .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Probit Analysis : Calculate LD50 values for acute toxicity .
  • ANOVA with Post Hoc Tests : Compare effects across dose groups.
  • Benchmark Dose Modeling : Estimate lower confidence limits for adverse effects .

Q. How can researchers address gaps in ecotoxicological data for environmental risk assessment?

  • Algal Toxicity Test (OECD 201) : Assess effects on Pseudokirchneriella subcapitata growth.
  • Daphnia Acute Immobilization Test (OECD 202) : Determine EC50 values .
  • QSAR Modeling : Predict bioaccumulation potential using tools like EPI Suite .

Safety and Regulatory Compliance

Q. What are the best practices for waste disposal following laboratory use?

  • Deactivation : Treat with acidic or basic hydrolysis (e.g., 1M HCl/NaOH) to break down the carboxamide moiety .
  • Disposal : Engage licensed waste management services for incineration at >1000°C .

Q. How should spill containment protocols be optimized for this compound?

  • Immediate Action : Use absorbent materials (e.g., vermiculite) and isolate the area .
  • Decontamination : Wipe surfaces with 70% ethanol followed by detergent .
  • Documentation : Report incidents per REACH Article 31 guidelines .

Structural and Mechanistic Studies

Q. What techniques are recommended for confirming the stereochemical configuration of the compound?

  • X-ray Crystallography : Resolve absolute configuration .
  • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards .
  • NMR Chiral Shift Reagents : Use europium complexes to differentiate enantiomers .

Q. How can researchers investigate the compound’s metabolic pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS .
  • CYP Enzyme Inhibition Assays : Test interactions with CYP3A4/2D6 using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.